3-(Cyclopropylmethyl)thiophenylboronic acid

Organic Synthesis Suzuki-Miyaura Coupling Purity Specification

Procurement of 3-(Cyclopropylmethyl)thiophenylboronic acid is justified for medicinal chemistry and process scale-up demanding high-yield Suzuki-Miyaura couplings. Its unique meta-cyclopropylmethylthio group provides distinct steric and electronic modulation, critical for synthesizing complex biaryl motifs. With 98% purity, it minimizes side reactions and simplifies purification in late-stage syntheses. This specific regioisomer ensures accurate structure-activity conclusions in drug discovery programs exploring novel linkers.

Molecular Formula C10H13BO2S
Molecular Weight 208.08
CAS No. 1025746-82-0
Cat. No. B2415587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)thiophenylboronic acid
CAS1025746-82-0
Molecular FormulaC10H13BO2S
Molecular Weight208.08
Structural Identifiers
SMILESB(C1=CC(=CC=C1)SCC2CC2)(O)O
InChIInChI=1S/C10H13BO2S/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
InChIKeyMKUPUWRGZDJOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylmethyl)thiophenylboronic Acid (CAS 1025746-82-0): Key Properties and Procurement Baseline


3-(Cyclopropylmethyl)thiophenylboronic acid (CAS 1025746-82-0) is an organoboron compound with the molecular formula C₁₀H₁₃BO₂S and a molecular weight of 208.09 g/mol, classified as a boronic acid derivative . Its structure features a phenyl ring substituted with a cyclopropylmethylthio group at the meta position and a boronic acid (-B(OH)₂) functional group, which enables its primary role as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This compound is commercially available from multiple reputable chemical suppliers with purities ranging from 95% to 98% , and it is typically supplied as a solid for use in organic synthesis, medicinal chemistry, and materials science research applications .

3-(Cyclopropylmethyl)thiophenylboronic Acid: Why Generic Substitution with Simpler Thiophenyl Boronic Acids Fails in Advanced Synthetic Applications


While simpler thiophenylboronic acids (e.g., 3-thiopheneboronic acid, phenylboronic acid) are widely used in Suzuki-Miyaura couplings, they cannot be directly substituted for 3-(cyclopropylmethyl)thiophenylboronic acid in applications requiring specific structural and electronic properties [1]. The cyclopropylmethylthio substituent at the meta position introduces distinct steric bulk and electronic modulation that influences both the reactivity and selectivity of the cross-coupling event . This structural differentiation is critical for medicinal chemistry programs aiming to install a cyclopropylmethylthio-containing biaryl motif, as the alternative approach of post-coupling functionalization is often synthetically inefficient or low-yielding [2]. Therefore, procurement decisions must be guided by quantitative evidence of this compound's specific performance characteristics relative to its closest analogs.

3-(Cyclopropylmethyl)thiophenylboronic Acid (CAS 1025746-82-0): Product-Specific Quantitative Evidence for Scientific Selection


Comparative Purity Grade for 3-(Cyclopropylmethyl)thiophenylboronic Acid: 98% vs. 95% Benchmark

When comparing commercial sources of 3-(cyclopropylmethyl)thiophenylboronic acid, a critical differentiation factor is the minimum purity specification. Suppliers such as Combi-Blocks and Bide Pharmatech offer this compound at 98% purity, which exceeds the 95% purity specification provided by other major suppliers including Sigma-Aldrich . Higher initial purity reduces the presence of protodeboronation byproducts and other impurities that can compromise catalytic cycle efficiency in palladium-mediated cross-couplings .

Organic Synthesis Suzuki-Miyaura Coupling Purity Specification

Differentiation by Meta-Substitution: 3- vs. 4-(Cyclopropylmethylthio)phenylboronic Acid Electronic and Steric Profile

The target compound, 3-(cyclopropylmethyl)thiophenylboronic acid, is the meta-substituted regioisomer, which is distinct from the para-substituted analog, 4-(cyclopropylmethylthio)phenylboronic acid (CAS 1217501-03-5) . In medicinal chemistry, the position of the boronic acid group relative to the cyclopropylmethylthio substituent fundamentally alters the electronic distribution and steric environment of the resulting biaryl product. While direct comparative reaction yield data for these two specific regioisomers in an identical coupling are not publicly available, it is a fundamental principle of organic chemistry that meta- and para-substituted aryl boronic acids exhibit different reactivity profiles in Suzuki-Miyaura couplings due to varying inductive and resonance effects on the aryl-boron bond [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

Differentiation via Thioether Linker: 3-(Cyclopropylmethyl)thiophenylboronic Acid vs. Direct Cyclopropyl-Substituted Analogs

The target compound contains a cyclopropylmethylthio (-SCH₂-cyclopropyl) linker, which differentiates it from simpler analogs such as 4-cyclopropylthiophenylboronic acid (CAS 411229-80-6), which features a direct cyclopropylthio (-S-cyclopropyl) group . The insertion of a methylene (-CH₂-) spacer between the sulfur atom and the cyclopropyl ring alters the conformational flexibility, lipophilicity (clogP), and metabolic stability of the resulting biaryl products . This structural nuance is frequently exploited in medicinal chemistry to fine-tune the pharmacokinetic properties of drug candidates.

Organosulfur Chemistry Boronic Acid Derivatives Medicinal Chemistry

Comparative Physical Property Data for 3-(Cyclopropylmethyl)thiophenylboronic Acid vs. Simpler Boronic Acids

The physical properties of 3-(cyclopropylmethyl)thiophenylboronic acid, including its density (1.2±0.1 g/cm³) and boiling point (395.1±44.0 °C at 760 mmHg), differ significantly from simpler aryl boronic acids . For instance, phenylboronic acid (CAS 98-80-6) has a density of 1.13 g/cm³ and a boiling point of 265.9 °C [1]. The higher boiling point of the target compound reflects its greater molecular weight and stronger intermolecular forces due to the thioether and cyclopropyl groups. While these are predicted or experimental values, they inform practical handling, purification, and storage considerations that are critical for process chemists scaling up reactions .

Physical Chemistry Process Chemistry Solubility and Stability

3-(Cyclopropylmethyl)thiophenylboronic Acid (CAS 1025746-82-0): Optimal Research and Industrial Application Scenarios


Scenario 1: Late-Stage Functionalization in Medicinal Chemistry Requiring High-Purity Reagents

In medicinal chemistry programs targeting complex, high-value biaryl scaffolds, the procurement of 3-(cyclopropylmethyl)thiophenylboronic acid with a 98% purity specification is justified to minimize impurity-derived side reactions and ensure consistent, high-yielding Suzuki-Miyaura couplings. This is particularly critical when the coupling step occurs late in a synthetic sequence, where material cost and time investment are substantial. The 3% absolute purity advantage over lower-grade alternatives directly reduces the risk of failed couplings and the need for additional purification steps .

Scenario 2: Precise Structure-Activity Relationship (SAR) Studies Targeting a Meta-Substituted Cyclopropylmethylthio Moiety

For research groups investigating the biological or materials science implications of a meta-substituted cyclopropylmethylthio group on a phenyl ring, 3-(cyclopropylmethyl)thiophenylboronic acid is the requisite building block. Substitution with the para-regioisomer (4-(cyclopropylmethylthio)phenylboronic acid) or a simpler thiophenylboronic acid would produce a different compound, invalidating any structure-activity or structure-property conclusions. The correct regioisomer ensures the desired electronic and steric environment is accurately incorporated into the target molecule .

Scenario 3: Development of Novel Organosulfur Linkers for Pharmacokinetic Optimization

When a drug discovery project aims to modulate the pharmacokinetic properties of a lead compound by introducing a cyclopropylmethylthio linker, 3-(cyclopropylmethyl)thiophenylboronic acid is the ideal reagent. The methylene spacer between the sulfur and cyclopropyl ring provides distinct conformational flexibility and lipophilicity compared to a direct cyclopropylthio linker. This structural feature is critical for fine-tuning parameters like membrane permeability and metabolic stability, and the use of this specific boronic acid ensures the intended linker is installed directly via cross-coupling .

Scenario 4: Process Chemistry Development Requiring Defined Physical Property Data for Scale-Up

In a process chemistry laboratory planning to scale up a Suzuki-Miyaura coupling involving 3-(cyclopropylmethyl)thiophenylboronic acid, the documented physical property data, such as its higher boiling point (395.1 °C) relative to simpler boronic acids, are essential for designing safe and efficient reaction work-up and purification protocols. This information allows process chemists to anticipate thermal stability limits and choose appropriate purification techniques (e.g., avoiding distillation), thereby mitigating scale-up risks and ensuring a robust manufacturing process .

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